molecular formula C11H15N3O4S B14832673 4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide

4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide

Katalognummer: B14832673
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: DWDIZBUELMBVHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinamide core, where nucleophiles replace existing substituents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfonamido groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Cyclopropoxy-N-methyl-5-(methylsulfonamido)nicotinamide include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15N3O4S

Molekulargewicht

285.32 g/mol

IUPAC-Name

4-cyclopropyloxy-5-(methanesulfonamido)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-12-11(15)8-5-13-6-9(14-19(2,16)17)10(8)18-7-3-4-7/h5-7,14H,3-4H2,1-2H3,(H,12,15)

InChI-Schlüssel

DWDIZBUELMBVHN-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CN=CC(=C1OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.